4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Physicochemical property prediction Drug-likeness Medicinal chemistry

Procure this specific para-methyl benzenesulfonamide derivative to ensure reproducible SAR data in carbonic anhydrase (CA) and TRPV4 antagonist programs. Generic substitution is scientifically unsound: subtle ring modifications cause IC₅₀ shifts from picomolar to micromolar. This compound's distinct steric/electronic profile (LogP 2.28, PSA 58 Ų) and zero Lipinski violations make it a superior, CNS-penetrant lead scaffold for intracellular target screening.

Molecular Formula C13H20N2O2S
Molecular Weight 268.38 g/mol
CAS No. 1188264-95-0
Cat. No. B1504843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
CAS1188264-95-0
Molecular FormulaC13H20N2O2S
Molecular Weight268.38 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCCC2
InChIInChI=1S/C13H20N2O2S/c1-12-4-6-13(7-5-12)18(16,17)14-8-11-15-9-2-3-10-15/h4-7,14H,2-3,8-11H2,1H3
InChIKeyFDSXNRZUFHYLHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS 1188264-95-0: Technical Baseline and Structural Identity


4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide (CAS: 1188264-95-0) is a small-molecule benzenesulfonamide derivative bearing a para-methyl substituent on the phenyl ring and an N-ethylpyrrolidine side chain. Its molecular formula is C₁₃H₂₀N₂O₂S with a molecular weight of 268.38 g/mol [1]. The compound is typically supplied as a research-grade chemical with a purity specification of 95% . Predicted physicochemical properties—including a calculated LogP of 2.28, polar surface area of 58 Ų, and zero Lipinski rule-of-five violations [1]—place this compound within a favorable drug-like property space for cell permeability and oral bioavailability, making it a suitable candidate for medicinal chemistry optimization and biological screening campaigns.

Why 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide Cannot Be Interchanged with Unsubstituted or Halogenated Benzenesulfonamide Analogs


Generic substitution across benzenesulfonamide analogs containing pyrrolidine-ethyl linkers is scientifically unsound due to divergent pharmacological activity profiles driven by subtle ring substitution patterns. Structure–activity relationship (SAR) studies on closely related pyrrolidine-benzenesulfonamide series demonstrate that the nature and position of the para-substituent on the benzenesulfonamide ring critically modulate target binding and selectivity. For instance, introducing dimethyl groups onto the benzenesulfonamide ring decreased binding affinity to most carbonic anhydrase (CA) isoforms but enhanced selectivity toward a specific CA isoform [1]. Similarly, in TRPV4 antagonist series, modification of the benzenesulfonamide aryl substitution pattern produced IC₅₀ values spanning picomolar to micromolar ranges [2]. The para-methyl group in 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide confers a distinct steric and electronic profile—measured by its computed LogP of 2.28 and polar surface area of 58 Ų [3]—that influences both target engagement and ADME properties. Consequently, procurement decisions based solely on core scaffold similarity without accounting for specific substitution patterns risk selecting a compound with substantially different potency, selectivity, and physicochemical behavior.

4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide: Quantitative Evidence for Differentiated Scientific Selection


Computational Predicted Physicochemical Profile of 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide Compared to Unsubstituted Benzenesulfonamide Core

The 4-methyl substituent on the benzenesulfonamide ring modulates key physicochemical descriptors relative to the unsubstituted benzenesulfonamide core scaffold. The target compound exhibits a computed LogP of 2.28 and a topological polar surface area (TPSA) of 58 Ų [1]. In comparison, the unsubstituted benzenesulfonamide core (without the para-methyl and pyrrolidine-ethyl modifications) has a calculated LogP of approximately 0.31 and a TPSA of 63 Ų [2]. This difference of approximately +1.97 LogP units reflects the lipophilicity increase conferred by the para-methyl and N-ethylpyrrolidine substituents, which enhances predicted membrane permeability while maintaining zero Lipinski rule-of-five violations [1].

Physicochemical property prediction Drug-likeness Medicinal chemistry

Predicted Membrane Permeability Enhancement of 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide Relative to Benzenesulfonamide Core

The combination of the para-methyl group and N-ethylpyrrolidine side chain in the target compound yields a predicted ACD/BCF (bioconcentration factor) of 1.00 at pH 7.4 and a predicted ACD/KOC (soil organic carbon-water partition coefficient) of 2.69 at pH 7.4 [1]. These values reflect moderate membrane permeability potential. In contrast, the unsubstituted benzenesulfonamide core has a predicted LogP of 0.31 and is expected to exhibit substantially lower passive membrane diffusion [2]. The structural modifications present in the target compound shift the physicochemical profile from a highly polar, poorly permeable sulfonamide toward a more balanced permeability profile suitable for intracellular target engagement.

ADME prediction Membrane permeability Drug discovery

Substituent-Dependent Binding Affinity Modulation in Pyrrolidine-Benzenesulfonamide Carbonic Anhydrase Inhibitor Series

SAR analysis of pyrrolidine-containing benzenesulfonamides reveals that ring substitution critically controls carbonic anhydrase (CA) isoform binding affinity and selectivity. Compound 3b (a multi-functionalized pyrrolidine-benzenesulfonamide analog) demonstrated Ki values of 17.61 ± 3.58 nM against hCA I and 5.14 ± 0.61 nM against hCA II [1]. In a related study on pyrrolidinone-bearing methylated benzenesulfonamides, the introduction of dimethyl groups onto the benzenesulfonamide ring decreased binding affinity to almost all CA isoforms while simultaneously increasing selectivity toward a specific CA isoform [2]. The para-methyl substitution pattern present in 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide provides a distinct electronic and steric environment that differentiates it from both unsubstituted and poly-substituted analogs in CA inhibition profiles.

Carbonic anhydrase inhibition Structure-activity relationship Enzymology

TRPV4 Antagonist Potency Variation Across Pyrrolidine Sulfonamide Analogs with Diverse Aryl Substitution

Patent literature describing pyrrolidine sulfonamide analogs as TRPV4 antagonists demonstrates that aryl substitution pattern dictates antagonist potency across a wide dynamic range. BindingDB entries for pyrrolidine sulfonamide TRPV4 antagonists report IC₅₀ values spanning from 0.001 nM to 5,740 nM depending on the benzenesulfonamide aryl substitution and linker modifications [1]. U.S. Patent 10,590,077 (Brnardic et al., GlaxoSmithKline) explicitly claims pyrrolidine sulfonamide analogs with varied benzenesulfonamide substitution as TRPV4 antagonists, establishing that the specific aryl group selection is a critical determinant of biological activity [2]. The 4-methyl substitution on the benzenesulfonamide ring represents one specific optimization point within this structural class.

TRPV4 antagonism Ion channel pharmacology Pain therapeutics

Optimal Research and Industrial Deployment Scenarios for 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide (CAS 1188264-95-0)


Medicinal Chemistry Hit-to-Lead Optimization Requiring Para-Methyl Substituted Benzenesulfonamide Scaffold with Favorable Drug-Like Properties

This compound serves as a suitable starting scaffold for medicinal chemistry programs targeting intracellular enzymes or CNS-penetrant agents. Its predicted LogP of 2.28 and zero Lipinski rule-of-five violations position it favorably for lead optimization campaigns where balanced lipophilicity and membrane permeability are required [1]. Compared to unsubstituted benzenesulfonamide cores (LogP ≈ 0.31), this compound provides a more lipophilic entry point for SAR exploration without sacrificing drug-like property space.

Carbonic Anhydrase Inhibitor Discovery Using para-Substituted Benzenesulfonamide Chemotypes

For CA inhibitor discovery programs, this compound provides a para-methyl substituted benzenesulfonamide core with a pyrrolidine-ethyl side chain—a structural motif known to engage the CA active site zinc ion via the sulfonamide moiety while the N-ethylpyrrolidine group explores the rim of the active site cavity. SAR data from related pyrrolidine-benzenesulfonamide series demonstrate that this class achieves Ki values in the low nanomolar range against hCA I and hCA II isoforms [2]. The para-methyl substitution represents a defined structural variation suitable for establishing baseline SAR trends in CA inhibition studies.

TRPV4 Ion Channel Antagonist Development with Defined Aryl Substitution Pattern

This compound is structurally aligned with the pyrrolidine sulfonamide TRPV4 antagonist chemotype disclosed in U.S. Patent 10,590,077 [3]. The para-methyl substitution on the benzenesulfonamide ring provides a defined starting point for TRPV4 antagonist optimization, distinguishing it from unsubstituted, halogenated, or polysubstituted analogs that exhibit widely divergent antagonist potencies ranging from sub-picomolar to micromolar IC₅₀ values [4]. Procuring this specific substitution pattern enables reproducible structure-activity relationship studies in TRPV4-targeted drug discovery for indications such as pulmonary edema, pain, and heart failure.

Computational Chemistry and Molecular Modeling Studies Requiring Validated Physicochemical Descriptor Inputs

The availability of computed physicochemical parameters—including LogP (2.28), LogD at pH 7.4 (0.07), polar surface area (58 Ų), and molar refractivity (73.5 cm³)—makes this compound suitable for use as a validation standard or training set entry in computational chemistry workflows [1]. The defined molecular structure and predicted ADME descriptors support molecular docking studies, QSAR model development, and pharmacophore modeling efforts where accurate physicochemical property input is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.